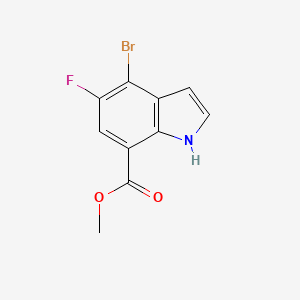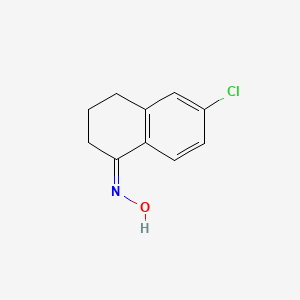
6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime is a chemical compound with the molecular formula C10H10ClNO. It is an off-white solid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group, a dihydronaphthalene ring, and an oxime functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime typically involves the reaction of 6-chloro-3,4-dihydro-2H-naphthalen-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The chloro group can participate in electrophilic interactions, affecting the compound’s reactivity. The dihydronaphthalene ring provides structural stability and contributes to the compound’s overall properties.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-3,4-dihydro-2H-naphthalen-1-one
- 6-chloro-2-tetralone
- 6-chloro-3,4-dihydro-1H-naphthalen-2-one
Uniqueness
6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties. The oxime group enhances the compound’s ability to form hydrogen bonds and participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C10H10ClNO |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
(NZ)-N-(6-chloro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12-13/h4-6,13H,1-3H2/b12-10- |
Clave InChI |
CWASOGORTJCHBC-BENRWUELSA-N |
SMILES isomérico |
C1CC2=C(C=CC(=C2)Cl)/C(=N\O)/C1 |
SMILES canónico |
C1CC2=C(C=CC(=C2)Cl)C(=NO)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


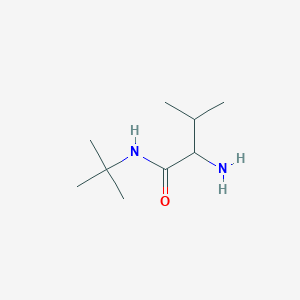
![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)

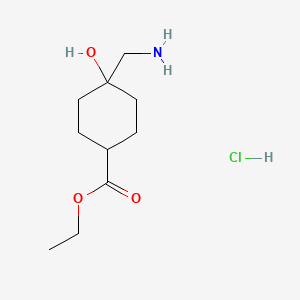
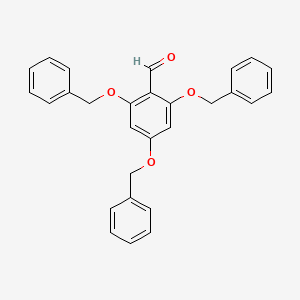
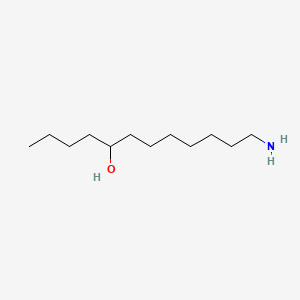
![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)

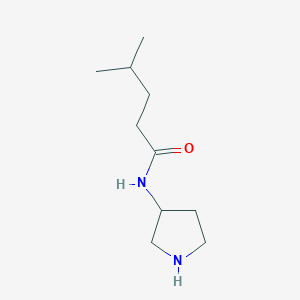
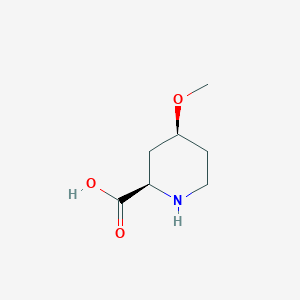

![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)
